(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone
Overview
Description
(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Enolization Mechanisms
Reyes-Rodríguez, Algera, and Collum (2017) explored the enolization of acylated oxazolidinones, focusing on lithium hexamethyldisilazide (LiHMDS)-mediated enolization of (+)-4-benzyl-3-propionyl-2-oxazolidinone. They identified four distinct mechanisms, highlighting the compound's reactivity and potential in synthetic chemistry applications (Reyes-Rodríguez et al., 2017).
2. Structure and Physical Properties
Dungan, Mueller-Bunz, and Rutledge (2012) focused on the structural analysis of a related compound, (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one, revealing insights into the planarity and spatial orientation of such molecules (Dungan et al., 2012).
3. Inhibition of Biofilm Formation in MRSA
Edwards, Shymanska, and Pierce (2017) discovered that 5-benzylidene-4-oxazolidinones, a structurally similar class, exhibited potent inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in microbial resistance management (Edwards et al., 2017).
4. Agricultural Fungicide Development
Sternberg and colleagues (2001) discussed the development of famoxadone, an oxazolidinone fungicide, demonstrating the class's utility in agricultural pathogen control (Sternberg et al., 2001).
5. Development of Novel Antimicrobial Agents
Devi and team (2013) synthesized novel oxazolidinone derivatives with potential antimicrobial applications, highlighting the compound's versatility in medicinal chemistry (Devi et al., 2013).
6. Improved Safety Profile in Antibacterial Agents
Gordeev and Yuan (2014) noted the development of a novel oxazolidinone agent, MRX-I, with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, indicating its therapeutic potential (Gordeev & Yuan, 2014).
Properties
IUPAC Name |
(4S)-4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMYNRJBNYQKLZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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